Methyl 4-hydroxy-6-phenylhex-2-enoate
Description
Properties
CAS No. |
828939-29-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-6-phenylhex-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,14H,7-8H2,1H3 |
InChI Key |
MZFMQWOFBJLJES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds




Key Observations :
- The α,β-unsaturated ester moiety in this compound enhances its reactivity toward nucleophilic additions compared to saturated esters like methyl palmitate .
- The phenyl group at C6 distinguishes it from diterpenoid esters (e.g., torulosic acid methyl ester), which typically feature polycyclic terpene backbones .
- The hydroxyl group at C4 introduces hydrogen-bonding capability, similar to methyl shikimate, which may influence solubility and biological activity .
Spectroscopic Data :
- NMR: For compound 4l (analog), ¹H NMR shows distinct signals for the phenyl group (δ 7.2–7.4 ppm), hydroxyl proton (δ 2.5 ppm), and conjugated enoate protons (δ 5.8–6.3 ppm). ¹³C NMR confirms ester carbonyl resonance at δ 170–175 ppm . Similar shifts are expected for this compound.
- FT-IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (O-H) are common across hydroxylated esters .
2.3. Reactivity and Stability
- The α,β-unsaturated system in this compound is prone to Michael additions, contrasting with the inertness of saturated esters like methyl palmitate.
- The hydroxyl group may undergo acetylation or oxidation, paralleling modifications observed in methyl shikimate derivatives .
- Stability: The conjugated double bond may confer UV absorption properties, useful in analytical detection (cf. HPLC methods for methyl shikimate) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-hydroxy-6-phenylhex-2-enoate?
- Methodological Answer : A robust protocol involves using lithium tetramethylpiperidide (LTMP) as a base in 2-MeTHF solvent with methyl 2-bromoacrylate as a starting material. Reaction optimization includes stoichiometric control (e.g., 1.5 equiv LTMP) and purification via liquid chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to achieve high yields (~95%) . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (-78°C to room temperature) can minimize side products like 1-phenylpentanol.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include a doublet for the α,β-unsaturated ester (δ ~6.2–6.8 ppm for protons, δ ~165–170 ppm for carbonyl carbons) and a hydroxyl proton (δ ~2.5–3.5 ppm, broad). The phenyl group shows aromatic protons at δ ~7.2–7.6 ppm .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (C=C) confirm functional groups.
- Elemental Analysis : Verify %C, %H, and %O against theoretical values (e.g., C: 65.4%, H: 6.4%, O: 28.2%).
Q. What chromatographic methods are suitable for purity assessment?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for quantitative purity analysis. For preparative purification, flash chromatography (silica gel, ethyl acetate/hexane eluent) resolves stereoisomers and eliminates residual catalysts .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate). Collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) to confirm stereochemistry. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate NMR-derived coupling constants (e.g., for double bonds) with crystallographic torsion angles. If discrepancies arise (e.g., unexpected diastereomer ratios), re-examine crystallization conditions for potential solvent inclusion or lattice distortions. Use PLATON (ADDSYM tool) to check for missed symmetry elements that might explain data mismatches .
Q. What strategies ensure reproducibility in synthetic batches?
- Methodological Answer : Implement a standardized sampling plan (e.g., stratified random sampling) to collect representative aliquots. Use IHL factors to quantify subsampling errors and propagate analytical uncertainties via error-weighted statistical models . Document batch-specific variables (e.g., catalyst lot, humidity) in metadata to isolate variability sources.
Q. How to computationally model the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies for ester hydrolysis or enolate formation. Compare computed IR frequencies with experimental data to validate transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




